molecular formula C15H13NS B10844638 5,7-Dimethyl-3-thiophen-3-yl-quinoline

5,7-Dimethyl-3-thiophen-3-yl-quinoline

Cat. No. B10844638
M. Wt: 239.3 g/mol
InChI Key: YXZQRTLGEGYVTJ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-thiophen-3-yl-quinoline is a heterocyclic compound that features a quinoline core substituted with a thiophene ring and two methyl groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-thiophen-3-yl-quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene ring . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3-thiophen-3-yl-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or thiophene derivatives.

    Substitution: Formation of halogenated quinoline or thiophene derivatives.

Scientific Research Applications

5,7-Dimethyl-3-thiophen-3-yl-quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-thiophen-3-yl-quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biomolecules, potentially disrupting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene: A thiophene derivative with similar structural features.

    Quinoline: The parent compound of the quinoline moiety.

    Thiophene: The parent compound of the thiophene moiety.

Uniqueness

5,7-Dimethyl-3-thiophen-3-yl-quinoline is unique due to the combination of quinoline and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for research and development .

properties

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

5,7-dimethyl-3-thiophen-3-ylquinoline

InChI

InChI=1S/C15H13NS/c1-10-5-11(2)14-7-13(8-16-15(14)6-10)12-3-4-17-9-12/h3-9H,1-2H3

InChI Key

YXZQRTLGEGYVTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=NC2=C1)C3=CSC=C3)C

Origin of Product

United States

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